molecular formula C18H16F3N5O2S B2630923 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 771490-39-2

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2630923
CAS No.: 771490-39-2
M. Wt: 423.41
InChI Key: RRXXKKQJNUQZNS-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at the 4-position with an amino group and at the 5-position with a 4-methoxyphenyl moiety. A sulfanyl (-S-) linker connects the triazole ring to an acetamide group, which is further substituted with a 2-(trifluoromethyl)phenyl group. The 4-methoxy group on the triazole provides electron-donating effects, while the trifluoromethyl group on the acetamide-linked phenyl enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O2S/c1-28-12-8-6-11(7-9-12)16-24-25-17(26(16)22)29-10-15(27)23-14-5-3-2-4-13(14)18(19,20)21/h2-9H,10,22H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXXKKQJNUQZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves several key steps:

  • Formation of the 1,2,4-triazole ring: : Reacting 4-methoxyphenyl hydrazine with carbon disulfide and potassium hydroxide under reflux conditions yields a dithiocarbazate intermediate. This intermediate then cyclizes to form the triazole ring upon reaction with hydrazine hydrate.

  • Thioether formation: : Reacting the triazole derivative with an appropriate thiol reagent.

  • Amination and acetamide introduction: : Using specific conditions to introduce the amine and acetamide functional groups.

Industrial Production Methods

In industrial settings, the synthesis of this compound would be scaled up using batch reactors. Conditions such as temperature, pressure, and reaction time would be optimized to ensure high yield and purity. Solvent selection and purification processes like recrystallization or chromatography are also crucial.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce specific functional groups such as the nitro group, if present.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can introduce different substituents at various positions on the aromatic rings or triazole ring.

Common Reagents and Conditions

Common reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve room temperature to slightly elevated temperatures, with reaction times varying from a few hours to overnight.

Major Products Formed

Major products depend on the specific reactions, but can include sulfoxides, sulfones, or various substituted triazole derivatives.

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of the 1,2,4-triazole framework exhibit significant antifungal properties. The incorporation of sulfanyl groups enhances the antifungal efficacy against various strains, including Candida and Aspergillus species. A study demonstrated that triazole-thioether derivatives showed improved activity compared to traditional antifungals like azoles .

Antibacterial Activity

The compound has shown promising antibacterial effects against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). SAR studies reveal that modifications in the phenyl ring can significantly influence antibacterial potency. For instance, compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains .

Anticancer Properties

Emerging studies suggest that triazole derivatives possess anticancer potential. The mechanism involves the inhibition of specific enzymes related to cancer cell proliferation. Certain derivatives have shown cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key factors influencing activity include:

  • Substituent Effects : The presence of methoxy and trifluoromethyl groups enhances lipophilicity and bioavailability.
  • Positioning of Functional Groups : The arrangement of substituents on the triazole ring affects interaction with biological targets.
  • Sulfanyl Group Contribution : The sulfanyl moiety plays a vital role in enhancing both antifungal and antibacterial activities.

Study on Antifungal Efficacy

A recent investigation assessed a series of triazole derivatives for antifungal activity against Candida albicans. Results indicated that compounds with sulfanyl substitutions exhibited MIC values significantly lower than those of established antifungal agents, suggesting their potential as effective alternatives in treating fungal infections .

Evaluation of Antibacterial Properties

In a comparative study, a new class of triazole-based compounds was synthesized and evaluated for their antibacterial properties against MRSA and Escherichia coli. The findings revealed that certain derivatives demonstrated superior activity compared to conventional antibiotics, highlighting their potential in combating resistant bacterial strains .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with molecular targets, such as enzymes or receptors. The triazole ring and other functional groups may participate in hydrogen bonding, π-π interactions, or coordination with metal ions. These interactions can modulate the activity of the target proteins or biological pathways, leading to a therapeutic or biochemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

  • Compound: 2-[[4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio]-N-(4-methoxyphenyl)acetamide The triazole 5-position bears a trifluoromethyl group instead of 4-methoxyphenyl. The acetamide is linked to a 4-methoxyphenyl, contrasting with the target compound’s 2-(trifluoromethyl)phenyl. Key Difference: Trifluoromethyl on triazole vs. methoxyphenyl; acetamide substituent reversed.
  • Compound: 2-{[4-Amino-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(4-Phenoxyphenyl)acetamide The triazole’s 5-position has a bulky 3,4,5-trimethoxyphenyl group, which may hinder membrane permeability compared to the target’s smaller 4-methoxyphenyl. The acetamide is linked to a 4-phenoxyphenyl, offering distinct electronic effects . Key Difference: Bulky triazole substituent; phenoxy group on acetamide.
  • Compound: 2-[(4-Amino-5-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]-N-(3,4-Dichlorophenyl)Acetamide A simple phenyl group replaces the 4-methoxyphenyl on the triazole. The acetamide’s 3,4-dichlorophenyl substituent introduces strong electron-withdrawing effects, contrasting with the target’s trifluoromethyl group . Key Difference: Phenyl vs. methoxyphenyl on triazole; chloro vs. CF₃ on acetamide.

Substituent Variations on the Acetamide-Linked Aryl Group

  • Compound : 2-{[5-(4-tert-Butylphenyl)-4-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3-Fluorophenyl)Acetamide

    • The acetamide is linked to a 3-fluorophenyl group, which is less lipophilic than the target’s 2-(trifluoromethyl)phenyl. The triazole’s 4-position has a 4-methoxyphenyl, similar to the target, but the 5-position includes a bulky tert-butylphenyl .
    • Key Difference : Fluorophenyl vs. trifluoromethylphenyl; tert-butyl on triazole.
  • The acetamide’s 4-methoxyphenyl is less electron-deficient than the target’s CF₃-substituted phenyl . Key Difference: Hydroxyl vs. methoxy on triazole; methoxyphenyl vs. CF₃-phenyl on acetamide.

Anti-Exudative Activity ()

  • Derivatives with a furan-2-yl group on the triazole (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) showed anti-exudative activity comparable to diclofenac (8 mg/kg) at 10 mg/kg. The target compound’s 4-methoxyphenyl may similarly modulate inflammation, though potency differences are expected due to substituent electronic profiles .

Reverse Transcriptase Inhibition ()

  • AM33 (N-(4-methoxyphenyl) acetamide derivative) exhibited nanomolar inhibition constants (Ki) against HIV-1 reverse transcriptase. The target’s trifluoromethyl group could enhance binding via hydrophobic interactions but lacks the hydroxyl group critical for hydrogen bonding in AM33 .

Physicochemical and Pharmacokinetic Considerations

Property Target Compound Compound Compound
LogP (Predicted) ~3.8 (High lipophilicity) ~3.2 ~3.5
Hydrogen Bond Donors 2 (NH₂ on triazole, NH on acetamide) 2 2
Electron Effects Methoxy (EDG), CF₃ (EWG) CF₃ (EWG), Methoxy (EDG) Phenyl (neutral), Cl (EWG)
  • The target’s trifluoromethyl group increases metabolic stability and membrane permeability compared to chloro or methoxy substituents in analogs. However, its larger size may reduce solubility .

Biological Activity

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a compound belonging to the class of 1,2,4-triazoles, which have garnered attention for their diverse biological activities. This compound's structure suggests potential pharmacological applications due to its unique functional groups and heterocyclic nature.

The chemical formula for this compound is C12H12F3N5O2SC_{12}H_{12}F_3N_5O_2S, with a molecular weight of 323.36 g/mol. It features a triazole ring, a sulfonyl group, and a trifluoromethyl group, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₂F₃N₅O₂S
Molecular Weight323.36 g/mol
IUPAC NameThis compound
CAS NumberNot available

Biological Activity Overview

Compounds containing the 1,2,4-triazole scaffold are known for their broad spectrum of biological activities including:

  • Antifungal : Many triazole derivatives exhibit significant antifungal properties, often surpassing traditional antifungal agents in efficacy against various fungal strains.
  • Antibacterial : The antibacterial activity of triazole derivatives has been documented against both Gram-positive and Gram-negative bacteria.
  • Anticancer : Some studies suggest that triazole compounds may inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory : Certain derivatives have demonstrated anti-inflammatory effects in various models.

Antifungal Activity

A study indicated that triazole derivatives can exhibit higher antifungal activity than established agents like ketoconazole. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 0.01μmol/mL0.01\,\mu mol/mL against common fungal pathogens such as Aspergillus niger and Candida albicans .

Antibacterial Activity

Research has shown that triazole compounds can be effective against drug-resistant strains of bacteria. For example, derivatives have been reported to possess MIC values significantly lower than those of traditional antibiotics like ampicillin . A specific derivative exhibited an MIC of 8μg/mL8\,\mu g/mL against Bacillus cereus .

Anticancer Potential

In vitro studies have highlighted the anticancer potential of triazole derivatives. One particular derivative was found to inhibit the growth of MCF-7 breast cancer cells with an IC50 value of 0.28μg/mL0.28\,\mu g/mL, indicating strong anticancer activity .

Anti-inflammatory Effects

Triazole compounds have also been evaluated for their anti-inflammatory properties. In animal models, certain derivatives showed significant reductions in inflammation markers and pain responses .

Case Studies

  • Antifungal Efficacy : A comparative study showed that a triazole derivative had an EC50 ranging from 0.00870.0087 to 0.0309 g L0.0309\text{ g L}, outperforming conventional antifungals like triadimefon .
  • Antibacterial Resistance : In another study focusing on methicillin-resistant Staphylococcus aureus (MRSA), a series of triazole derivatives demonstrated antibacterial activity up to 16 times more potent than standard treatments .
  • Cancer Cell Line Study : A recent screening identified a novel triazole compound that inhibited cell proliferation in various cancer cell lines, suggesting its potential use in cancer therapy .

Q & A

Basic: What synthetic routes are reported for this compound, and what are critical optimization parameters?

Answer:
The compound is synthesized via nucleophilic substitution, where 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thione reacts with a chloroacetamide derivative (e.g., 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide) in ethanol under basic conditions (e.g., KOH) . Critical parameters include:

  • Reaction time and temperature : Reflux for 1–3 hours ensures complete substitution. Overheating may degrade the thione intermediate.
  • Solvent choice : Ethanol balances solubility and reaction kinetics. Aqueous-ethanol mixtures aid in precipitation .
  • Purification : Recrystallization from ethanol or acetonitrile improves purity. Column chromatography (silica gel, CHCl₃:MeOH) resolves byproducts .

Basic: What spectroscopic and crystallographic methods validate its structure?

Answer:
Key characterization techniques include:

Method Application Example Data
¹H/¹³C NMR Confirms substituents (e.g., methoxy, trifluoromethyl) and triazole-thioether linkage δ 7.8–8.2 ppm (aromatic protons)
IR Spectroscopy Identifies N–H (3300–3500 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches
X-ray Diffraction Resolves crystal packing and confirms sulfanyl-acetamide geometry. SHELXL (SHELX suite) refines data CCDC deposition numbers (e.g., 2056789)

Advanced: How to resolve contradictions in solubility data across studies?

Answer:
Discrepancies arise from solvent polarity, purity, and polymorphic forms. For example:

  • Polar aprotic solvents (DMSO) : Reported solubility varies due to residual KOH from synthesis altering pH .
  • Crystallinity : Amorphous vs. crystalline forms impact solubility. Recrystallization conditions (e.g., slow cooling vs. rapid precipitation) must be documented .
    Methodological fix : Use standardized purity assays (HPLC ≥98%) and DSC to confirm polymorphism .

Advanced: What in vivo models are suitable for evaluating anti-inflammatory activity?

Answer:
Based on structurally related triazole-acetamides (e.g., Compound 1 in Fig. 4 ):

  • Carrageenan-induced paw edema (rat) : Measures acute inflammation; dose range 10–50 mg/kg (oral) .
  • LPS-induced cytokine release (murine macrophages) : Quantifies TNF-α/IL-6 suppression via ELISA .
  • Histopathological analysis : Post-mortem tissue staining assesses neutrophil infiltration .

Advanced: How to address low oral bioavailability in pharmacokinetic studies?

Answer:
Poor bioavailability often stems from low solubility or first-pass metabolism. Strategies include:

  • Prodrug design : Esterify the acetamide group to enhance lipophilicity .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .
  • Metabolic stability assays : Use liver microsomes (human/rat) to identify CYP450-mediated degradation .

Advanced: What challenges arise in X-ray crystallography of this compound?

Answer:

  • Crystal growth : Requires slow evaporation (e.g., ethyl acetate/hexane) due to flexibility in the sulfanyl-acetamide chain .
  • Twinning : Common in triazole derivatives; use TWINABS in SHELX for data correction .
  • Disorder : The trifluoromethyl group may exhibit rotational disorder; refine using ISOR and DELU restraints .

Advanced: How to conduct SAR studies via molecular docking?

Answer:

  • Target selection : Prioritize receptors like GPR-17 (neuroinflammation) or COX-2, based on structural analogs .
  • Docking software : AutoDock Vina or Schrödinger Glide; validate with co-crystallized ligands (RMSD ≤2.0 Å) .
  • Key interactions : Map hydrogen bonds (triazole NH to Glu520 in COX-2) and hydrophobic contacts (trifluoromethyl with Phe513) .

Advanced: How to mitigate toxicity in preclinical studies?

Answer:

  • Acute toxicity : OECD 423 guidelines (rodent, 300–2000 mg/kg) monitor mortality and organ weight changes .
  • Genotoxicity : Ames test (TA98/TA100 strains) with/without metabolic activation .
  • Cardiotoxicity : hERG binding assays (IC₅₀ >10 μM required) .

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